molecular formula C14H18BBrO2 B12442877 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12442877
M. Wt: 309.01 g/mol
InChI Key: KOKMZNDSHKZFHO-UHFFFAOYSA-N
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Description

2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a bromophenyl group and a dioxaborolane ring. It is widely used in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromostyrene with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: Widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Utilized in the synthesis of biologically active molecules and drug intermediates.

    Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of anti-cancer agents.

    Industry: Used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in coupling reactions. The compound reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by transmetalation with the boronic ester and reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester
  • Allylboronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the bromophenyl group, which enhances its reactivity in substitution reactions. Additionally, the dioxaborolane ring provides stability and facilitates its use in various coupling reactions .

Properties

Molecular Formula

C14H18BBrO2

Molecular Weight

309.01 g/mol

IUPAC Name

2-[2-(4-bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BBrO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3

InChI Key

KOKMZNDSHKZFHO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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